

Technical Guide: 1-Chloro-4-[(2-chloroethyl)thio]benzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

1-Chloro-4-[(2chloroethyl)thio]benzene

Cat. No.:

B1346925

Get Quote

CAS Number: 14366-73-5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for **1-Chloro-4-[(2-chloroethyl)thio]benzene**. This guide synthesizes available data and provides general methodologies based on related compounds. Researchers should exercise caution and validate all procedures.

Chemical and Physical Properties

A summary of the known quantitative data for **1-Chloro-4-[(2-chloroethyl)thio]benzene** is presented in Table 1. This information is crucial for understanding the compound's physical behavior and for planning experimental work.



Property	Value	Source
CAS Number	14366-73-5	PubChem, CAS Common Chemistry[1][2]
Molecular Formula	C ₈ H ₈ Cl ₂ S	PubChem, GSRS[1][3]
Molecular Weight	207.12 g/mol	PubChem, GSRS[1][3]
Boiling Point	105 °C at 1.5 Torr	CAS Common Chemistry[2]
Melting Point	30-31 °C	CAS Common Chemistry[2]
InChI	InChI=1S/C8H8Cl2S/c9-5-6- 11-8-3-1-7(10)2-4-8/h1-4H,5- 6H2	GSRS[3]
InChIKey	PVPKFKCDIRXVLO- UHFFFAOYSA-N	GSRS[3]
SMILES	C1=CC(=CC=C1SCCCI)CI	GSRS[3]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **1-Chloro-4-[(2-chloroethyl)thio]benzene** are not readily available in the public domain. However, a general and widely used method for the preparation of aryl thioethers is the S-alkylation of a thiophenol with a haloalkane.

General Synthesis of Aryl Thioethers

A plausible synthetic route for **1-Chloro-4-[(2-chloroethyl)thio]benzene** involves the reaction of 4-chlorothiophenol with **1**,2-dichloroethane. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Reaction:

4-Chlorothiophenol + 1,2-Dichloroethane → 1-Chloro-4-[(2-chloroethyl)thio]benzene + HCl

Experimental Protocol (General):



- Reaction Setup: To a solution of 4-chlorothiophenol in a suitable solvent (e.g., ethanol, DMF, or acetone), add an equimolar amount of a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine).
- Addition of Alkylating Agent: To the resulting mixture, add a slight excess of 1,2dichloroethane dropwise at room temperature with stirring.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

The following diagram illustrates the logical workflow for this general synthesis.



Click to download full resolution via product page

General Synthesis Workflow for Aryl Thioethers



Safety and Handling

A specific Safety Data Sheet (SDS) for **1-Chloro-4-[(2-chloroethyl)thio]benzene** is not readily available. Therefore, it is imperative to handle this compound with extreme caution, assuming it to be hazardous. The safety information for structurally related compounds, such as 4-chlorophenyl phenyl ether and 1-chloro-4-nitrobenzene, can provide some guidance.

General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
- Fire Safety: Keep away from open flames and heat sources. Use appropriate fire extinguishers (e.g., dry chemical, CO₂).
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Hazards (based on related compounds):

- May be harmful if swallowed, inhaled, or in contact with skin.
- May cause irritation to the skin, eyes, and respiratory tract.[4]
- Long-term exposure may have adverse health effects.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of **1-Chloro-4-[(2-chloroethyl)thio]benzene**.

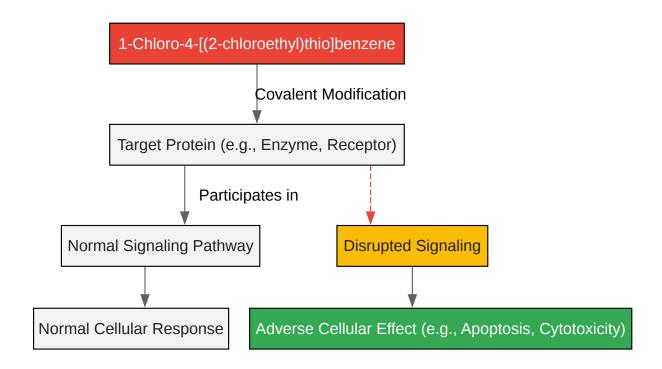
However, the presence of a reactive 2-chloroethyl thioether moiety suggests that this compound could act as an alkylating agent. Such compounds can form covalent bonds with nucleophilic residues in biomolecules like proteins and DNA. This alkylation can lead to a



variety of cellular effects, including enzyme inhibition, disruption of signaling pathways, and cytotoxicity.

The general mechanism of action for such an electrophilic compound could involve the formation of a reactive episulfonium ion, which is then attacked by a biological nucleophile.

The following diagram illustrates a hypothetical signaling pathway disruption by an alkylating agent.



Click to download full resolution via product page

Hypothetical Disruption of a Signaling Pathway

Further Research:

Due to the limited data, further research is warranted to elucidate the chemical, toxicological, and biological properties of **1-Chloro-4-[(2-chloroethyl)thio]benzene**. This would include:

- Development and validation of a specific and robust synthetic protocol.
- Comprehensive characterization using modern analytical techniques (NMR, IR, MS).



- In-depth toxicological studies to determine its safety profile.
- Screening for biological activity to identify potential therapeutic applications or toxicological mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Chloro-4-[(2-chloroethyl)thio]benzene | C8H8Cl2S | CID 84393 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. nj.gov [nj.gov]
- To cite this document: BenchChem. [Technical Guide: 1-Chloro-4-[(2-chloroethyl)thio]benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346925#1-chloro-4-2-chloroethyl-thio-benzene-casnumber]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com